Ethyl 6-fluoro-5-methylnicotinate

Description

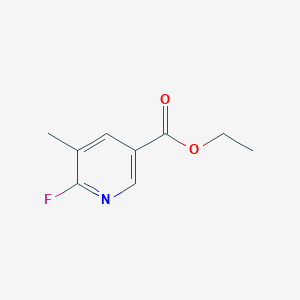

Ethyl 6-fluoro-5-methylnicotinate is a chemical compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol It is a derivative of nicotinic acid, featuring a fluorine atom at the 6th position and a methyl group at the 5th position on the pyridine ring

Properties

Molecular Formula |

C9H10FNO2 |

|---|---|

Molecular Weight |

183.18 g/mol |

IUPAC Name |

ethyl 6-fluoro-5-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C9H10FNO2/c1-3-13-9(12)7-4-6(2)8(10)11-5-7/h4-5H,3H2,1-2H3 |

InChI Key |

PQFRESAKJGZALF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(C(=C1)C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-fluoro-5-methylnicotinate can be synthesized through several methods. One common approach involves the esterification of 6-fluoro-5-methylnicotinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-fluoro-5-methylnicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of 6-fluoro-5-methylnicotinic acid.

Reduction: Formation of 6-fluoro-5-methyl-3-pyridinol.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

Ethyl 6-fluoro-5-methylnicotinate serves as a crucial building block for synthesizing more complex molecules. It is particularly valuable in pharmaceutical development and agrochemical synthesis due to its unique structural properties.

Biology

The compound is utilized in studies focusing on enzyme inhibition and receptor binding. Its structural similarity to nicotinic acid allows researchers to explore its interactions with biological targets, potentially leading to the development of new therapeutic agents.

Medicine

Research into this compound's therapeutic potential is ongoing, particularly concerning:

- Neurological Disorders : Studies suggest that this compound may have applications in treating neurological conditions due to its ability to modulate neurotransmitter systems.

- Anti-inflammatory Effects : Preliminary studies indicate that derivatives of this compound may exhibit anti-inflammatory properties, making them candidates for further investigation in treating inflammatory diseases.

Industry

In the industrial sector, this compound is employed in producing specialty chemicals and as an intermediate for various organic compounds. Its unique fluorine substitution enhances its applicability in developing agrochemicals with improved biological activity.

Case Studies

- Antimicrobial Activity : Research has shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated effective inhibition of bacterial growth, suggesting potential applications in treating infections.

- Antitumor Activity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it exhibited significant antiproliferative activity against non-small cell lung cancer cells, with IC₅₀ values indicating effective inhibition of cell growth.

- Anti-inflammatory Properties : Preliminary investigations into derivatives of this compound have indicated potential anti-inflammatory effects, warranting further research into their mechanisms and therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 6-fluoro-5-methylnicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a potent inhibitor or activator of certain biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 6-fluoro-5-methylnicotinate can be compared with other nicotinic acid derivatives, such as:

Ethyl nicotinate: Lacks the fluorine and methyl groups, resulting in different chemical and biological properties.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

6-Fluoro-5-methylnicotinic acid: The carboxylic acid form of the compound, which has different solubility and reactivity characteristics.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Biological Activity

Ethyl 6-fluoro-5-methylnicotinate is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article will explore the chemical properties, biological mechanisms, and relevant research findings associated with this compound.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been studied for its effects on:

- 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) : This enzyme plays a crucial role in regulating glucocorticoid levels in tissues. Inhibitors of 11β-HSD1 are being explored for their potential in treating metabolic disorders. Ethyl derivatives, including this compound, have shown promising inhibitory effects against this enzyme, suggesting potential applications in metabolic syndrome management .

- P2Y12 Receptor Antagonism : Recent studies have indicated that derivatives of ethyl nicotinate can act as high-affinity antagonists for the P2Y12 receptor, which is involved in platelet aggregation and cardiovascular diseases. This compound may exhibit similar properties, warranting further investigation into its cardiovascular effects .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant biological activity:

- Inhibition of 11β-HSD1 : A study reported that compounds similar to this compound showed IC50 values in the low nanomolar range against human and mouse 11β-HSD1, indicating strong inhibitory potential .

- P2Y12 Receptor Binding : Another investigation highlighted that ethyl derivatives displayed effective binding affinity to the P2Y12 receptor, suggesting their role in modulating platelet function .

Case Studies

Several case studies have highlighted the therapeutic potential of nicotinate derivatives:

- A clinical trial involving a related compound demonstrated improved metabolic profiles in patients with insulin resistance when treated with an 11β-HSD1 inhibitor derived from nicotinic acid .

- Research on cardiovascular health indicated that antagonists of the P2Y12 receptor could significantly reduce thrombotic events in patients with a history of myocardial infarction .

Data Tables

The following table summarizes key findings from recent studies on this compound and related compounds:

| Compound | Target | IC50 (nM) | Biological Effect |

|---|---|---|---|

| This compound | 11β-HSD1 | <50 | Inhibition of glucocorticoid activation |

| Ethyl nicotinate derivative | P2Y12 Receptor | <100 | Antagonism leading to reduced platelet aggregation |

| Related compound | Metabolic syndrome | - | Improved insulin sensitivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.